1-Azabicyclo[1.1.1]pentane
CAS No.: 34743-91-4
Cat. No.: VC16215922
Molecular Formula: C4H7N
Molecular Weight: 69.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34743-91-4 |
|---|---|
| Molecular Formula | C4H7N |
| Molecular Weight | 69.11 g/mol |
| IUPAC Name | 1-azabicyclo[1.1.1]pentane |
| Standard InChI | InChI=1S/C4H7N/c1-4-2-5(1)3-4/h4H,1-3H2 |
| Standard InChI Key | YPXAQMFCLMNWCD-UHFFFAOYSA-N |
| Canonical SMILES | C1C2CN1C2 |
Introduction
Structural and Electronic Properties
The core structure of 1-azabicyclo[1.1.1]pentane consists of a bicyclo[1.1.1]pentane framework where one bridgehead carbon is replaced by a nitrogen atom (Figure 1). This substitution introduces significant strain, with bond angles deviating from ideal tetrahedral geometry, and imparts unique electronic characteristics due to the nitrogen's lone pair. Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₄H₇N | |
| Molecular weight | 69.11 g/mol | |
| Exact mass | 69.05780 Da | |
| Polar surface area | 3.24 Ų |
The nitrogen atom’s position at the bridgehead creates a distinct electronic environment, influencing reactivity and intermolecular interactions. Computational studies suggest that the lone pair on nitrogen participates in hyperconjugation with adjacent C–C σ-bonds, potentially stabilizing the structure despite its strain .
Synthetic Approaches and Challenges
Functionalization of Preformed Cores
Derivatization of simpler bicyclo[1.1.1]pentane scaffolds offers another pathway. For instance, halogenated analogs like 1-bromobicyclo[1.1.1]pentane undergo nucleophilic substitution at the bridgehead, which could be extended to amination reactions. Challenges include controlling regioselectivity and mitigating strain-induced side reactions.
Physicochemical and Pharmacological Profile
Solubility and Stability
The incorporation of nitrogen enhances polarity compared to all-carbon bicyclo[1.1.1]pentanes, potentially improving aqueous solubility—a critical factor in drug bioavailability. Preliminary stability studies on related azabicyclo compounds indicate resistance to metabolic degradation under physiological conditions , though the steric environment of the bridgehead nitrogen may influence susceptibility to enzymatic oxidation.
Applications in Medicinal Chemistry
Kinase Inhibitors
The rigid geometry of bicyclo[1.1.1]pentanes facilitates selective interactions with ATP-binding pockets in kinases. Azabicyclo variants could exploit hydrogen-bonding capabilities of the bridgehead nitrogen to enhance target engagement. For example, BCP-containing imatinib analogs demonstrated retained activity against Bcr-Abl kinases , highlighting the scaffold’s versatility.
Central Nervous System (CNS) Therapeutics
The low polar surface area (3.24 Ų) of 1-azabicyclo[1.1.1]pentane aligns with Lipinski’s criteria for blood-brain barrier penetration. Recent work on fluorinated BCPs as serotonin receptor modulators underscores potential CNS applications, though nitrogen’s impact on passive diffusion requires further study.
Peptidomimetics
Incorporating azabicyclo motifs into peptide backbones can restrict conformational flexibility, enhancing proteolytic stability. The Gomez group utilized BCP-containing amino acids to stabilize β-turn structures , a strategy extendable to nitrogenated analogs for targeting protein-protein interactions.
Challenges and Future Directions
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